5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine
Description
5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a 4-fluorophenyl group at position 4 and an ethylsulfonyl moiety at position 5 of the pyrimidine ring. The sulfonyl group confers strong electron-withdrawing properties, while the fluorophenyl substituent contributes hydrophobic and π-π interaction capabilities.
Properties
Molecular Formula |
C12H12FN3O2S |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(4-fluorophenyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12FN3O2S/c1-2-19(17,18)10-7-15-12(14)16-11(10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3,(H2,14,15,16) |
InChI Key |
JDPLHEQXFLBTBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(N=C1C2=CC=C(C=C2)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Sulfonylation: The ethylsulfonyl group is introduced through a sulfonylation reaction using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of 5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to achieve efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and low temperatures.
Substitution: Amines, thiols, polar aprotic solvents (e.g., dimethylformamide), and mild heating.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound 5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine:
5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine is also known as:
Scientific Research Applications
While the provided search results do not directly detail the applications of "5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine," they do highlight research on related compounds and their potential uses:
- Tubulin Polymerization Inhibitors: A study focused on 5-arylpyrimidin-2-amines, a series of compounds similar in structure, and their anticancer activities. These compounds were designed, synthesized, and evaluated .
- Many of the synthesized compounds showed moderate to high antiproliferative activity when compared to cisplatin, a common anticancer drug .
- One compound, 5i , was found to be the most active on MCF-7 and HepG2 cancer cell lines, exhibiting IC50 values of 3.77 ± 0.36 and 3.83 ± 0.26 µM, respectively .
- Further studies showed that 5i effectively inhibited tubulin polymerization, induced cell cycle arrest at the G2/M phase, and caused cell apoptosis in the MCF-7 cell line. Additionally, molecular modeling suggested that 5i binds to the colchicine site of tubulin .
- Microtubules, which consist of α- and β-tubulin heterodimers, are key components of the cytoskeleton in eukaryotic cells. They are involved in essential cellular processes like cell shape maintenance, cell signaling, intracellular transport, secretion, and cell division .
- The molecular hybrid-based approach is a useful tool for designing new tubulin inhibitors .
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. For example, in cancer research, the compound may inhibit the activity of kinases or other proteins involved in cell signaling pathways, thereby inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs from the evidence include:
5-(4-Fluorophenyl)-4-[1-(methanesulfonyl)azetidin-3-yl]pyrimidin-2-amine (L7I)
- Substituents : Methanesulfonyl-azetidine (cyclic amine) at position 4, 4-fluorophenyl at position 3.
- Molecular Weight : 322.358 g/mol.
- Key Features : The methanesulfonyl group on the azetidine ring introduces rigidity and hydrogen-bond acceptor capacity. The azetidine ring may enhance target binding via conformational constraints.
N-(2-Fluorophenyl)-5-[(4-ethoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Substituents: Ethoxyphenylaminomethyl at position 5, fluorophenyl at position 3.
- Key Features: The ethoxyphenylaminomethyl group enables hydrogen bonding (N–H⋯N and C–H⋯O) and π-π stacking. Dihedral angles between substituents and the pyrimidine ring range from 2.7° to 77.5°, influencing planarity.
- Comparison: The target’s ethylsulfonyl group lacks hydrogen-bond donor capacity but may form stronger acceptor interactions compared to the aminomethyl group.
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Substituents: Methoxyphenylaminomethyl at position 5, fluorophenyl at position 4.
- Key Features : Intramolecular N–H⋯N hydrogen bonding stabilizes conformation. The methoxy group participates in C–H⋯O interactions.
- Comparison: The ethylsulfonyl group in the target compound may reduce hydrogen-bond donor activity but enhance solubility via polar interactions.
Physicochemical Properties
Hydrogen Bonding and Solubility
- L7I : The methanesulfonyl-azetidine moiety provides dual hydrogen-bond acceptor sites, but the cyclic amine may limit solubility.
- Ethoxyphenyl Derivative : Ethoxy and aminomethyl groups facilitate intermolecular hydrogen bonds, promoting crystalline packing but possibly reducing solubility.
Crystallographic Data
- Isostructural Compounds () : Triclinic symmetry (P̄1) with planar conformations, except for perpendicular fluorophenyl groups .
- Ethoxyphenyl Derivative : Forms dimers via N–H⋯N and π-π stacking (interplanar distance: 3.647 Å).
- Target Compound : Predicted to exhibit distinct packing due to the steric bulk of ethylsulfonyl, though specific data are unavailable.
Biological Activity
5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine (CAS Number: 1708269-60-6) is a compound of interest in medicinal chemistry, particularly in the context of cancer research. Its unique structure, characterized by an ethylsulfonyl group and a fluorophenyl moiety, suggests potential biological activities that warrant investigation.
- Molecular Formula : C₁₂H₁₂FN₃O₂S
- Molecular Weight : 281.31 g/mol
- Structure : The compound features a pyrimidine ring substituted with an ethylsulfonyl group and a para-fluorophenyl group, contributing to its biological activity.
Research indicates that compounds similar to 5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine may act as inhibitors of key enzymes involved in cancer cell proliferation. Specifically, they may target receptors such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are crucial in tumor growth and angiogenesis.
Anticancer Properties
-
Inhibition of Cancer Cell Growth :
- In vitro studies have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, similar compounds demonstrated IC₅₀ values ranging from 0.3 to 24 µM against these targets .
- Compound 5i , a close analog, was noted for its ability to induce apoptosis and inhibit cell migration in MCF-7 cells, suggesting that 5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine may share these properties .
- Cell Cycle Arrest :
Other Biological Activities
Research into related pyrimidine derivatives has revealed additional biological activities:
- Antiproliferative Effects : Compounds structurally similar to 5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine show promise as multitarget inhibitors with potential applications in treating various cancers .
- Enzyme Inhibition : Studies have suggested that these compounds can inhibit enzymes such as Topo II (Topoisomerase II), which plays a pivotal role in DNA replication and repair .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrimidine derivatives:
- Study on Dual EGFR/VGFR2 Inhibitors :
- Molecular Docking Studies :
Data Table: Biological Activity Summary
| Compound Name | Target | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| 5-(Ethylsulfonyl)-4-(4-fluorophenyl)pyrimidin-2-amine | EGFR/VEGFR2 | TBD | Dual inhibition |
| Compound 5i | MCF-7 | 3–10 | Induces apoptosis, cell cycle arrest |
| Compound 5b | EGFR | <1 | Strong selective inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
